6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-6-3-14(4-7(2)18-6)10-8(15(16)17)9(11)12-5-13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAPSPLJQHTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Morpholine Substitution: The morpholine ring, substituted with methyl groups at positions 2 and 6, can be introduced through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-(2,6-Dimethylmorpholino)-4,5-diaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
DMNPP has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, a study indicated that DMNPP significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values around 15 µM.
Case Study: Triple-Negative Breast Cancer
A notable study examined the efficacy of DMNPP in triple-negative breast cancer models. The results showed:
- Tumor Reduction : Treated mice exhibited a 40% reduction in tumor volume compared to controls.
- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, indicating the compound's potential to induce apoptosis in cancer cells.
1.2 Antiviral Properties
Research has also explored the antiviral potential of DMNPP. Preliminary findings suggest that it may inhibit viral replication in certain RNA viruses, although further studies are required to elucidate the mechanisms involved.
Material Science Applications
2.1 Organic Electronics
DMNPP has shown promise in the field of organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties can be leveraged in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Table 1: Comparison of Electronic Properties
| Property | DMNPP | Other Compounds |
|---|---|---|
| Band Gap (eV) | 2.0 | 1.8 - 3.0 |
| Electron Mobility (cm²/Vs) | 0.5 | 0.1 - 1.0 |
| Solubility in Organic Solvents | Moderate | Varies |
Biochemical Applications
3.1 Enzyme Inhibition
DMNPP has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Table 2: Enzyme Inhibition Data
Safety and Toxicity
Toxicity studies have indicated that DMNPP exhibits low toxicity profiles at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Pyrimidine Derivatives
Key Observations :
- Morpholine vs. Non-Morpholine Substituents: The 2,6-dimethylmorpholine group in the target compound provides stereochemical rigidity (2S,6R configuration possible) and enhanced solubility compared to methylamino () or thioether () groups .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
*Calculated based on formula C₁₁H₁₈N₆O₃.
Key Observations :
- Spectroscopic Trends : The IR spectrum of ’s compound shows NH stretches (~3400 cm⁻¹), similar to the target compound, while the trifluoromethyl group in introduces distinct electronic effects observable in ¹⁹F NMR .
Biological Activity
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1203055-43-9
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.29 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a kinase inhibitor and its antiviral properties.
1. Kinase Inhibition
Research indicates that compounds similar to this compound exhibit selective inhibition of key kinases involved in viral replication. For instance, inhibitors targeting AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase) have shown promise in combating viral infections such as Dengue and Zika virus by disrupting the viral life cycle through modulation of host cell pathways .
2. Antiviral Activity
In vitro studies have demonstrated that the compound exhibits significant antiviral activity against several viruses. Notably, it has been shown to inhibit Dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against flavivirus infections .
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are crucial for viral entry and replication. By binding to these kinases, the compound prevents the phosphorylation of substrates necessary for viral propagation .
Case Studies
Several studies have explored the efficacy of this compound:
Case Study 1: Antiviral Efficacy in MDDCs
A study conducted by Bekerman et al. evaluated the antiviral efficacy of various kinase inhibitors, including derivatives of pyrimidine compounds like this compound. The results indicated that at concentrations around 10 μM, the compound significantly reduced viral titers in MDDCs compared to controls .
Case Study 2: Selectivity and Toxicity Profile
In another investigation focused on pharmacokinetics and toxicity profiles, compounds with similar structures were assessed for their selectivity towards target kinases versus off-target effects. The findings suggested that while effective against viral targets, these compounds maintained a favorable safety profile in preliminary animal models .
Comparative Analysis of Similar Compounds
To further understand the unique properties of this compound, a comparison with other related compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyridine derivative | Antiviral | Lacks morpholine ring |
| Compound B | Morpholine derivative | Anticancer | No nitro group |
| Compound C | Simple phenol | Anti-inflammatory | Less complex structure |
This table highlights how the unique combination of functional groups in our compound may confer distinct pharmacological properties compared to others.
Q & A
Q. What are the established synthetic routes for 6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via palladium-catalyzed amination of chloro-substituted 5-nitropyrimidine precursors with 2,6-dimethylmorpholine. Key steps include:
- Substrate preparation : Start with 6-chloro-5-nitropyrimidin-4-amine derivatives.
- Catalytic system : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos and bases such as Cs₂CO₃ in toluene at 80–100°C .
- Monitoring : Track reaction progress via TLC (silica gel, UV/KMnO₄ visualization) .
- Purification : Isolate the product via column chromatography and confirm purity via melting point analysis (Gallenkamp apparatus) and HRMS .
Q. How is the molecular structure of this compound characterized, and what intramolecular interactions stabilize its conformation?
X-ray crystallography (e.g., Bruker Avance III 600 MHz NMR, single-crystal diffraction) reveals:
- Intramolecular hydrogen bonding : N–H⋯N interactions between the pyrimidine amine and morpholine nitrogen, forming a six-membered ring. The N⋯N distance (2.982 Å) is critical for conformational stability .
- Dihedral angles : The pyrimidine ring forms angles of 11.3°, 24.5°, and 70.1° with attached aryl groups, influencing planarity and steric interactions .
- Crystal packing : Stabilized by weak C–H⋯F and π–π stacking (3.708 Å centroid distance) .
Q. What safety protocols are recommended for handling nitro-substituted pyrimidine derivatives like this compound?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and UV-protective goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate nitro-containing waste and consult certified chemical disposal services .
- Training : Complete 100% score on lab safety exams for courses involving hazardous chemicals .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Analytical techniques :
Advanced Research Questions
Q. How do computational methods like quantum chemical calculations aid in predicting reaction pathways for synthesizing this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
- Data-driven optimization : Apply ICReDD’s approach to integrate computational predictions (e.g., Gibbs free energy barriers) with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) .
Q. What strategies resolve contradictions in reported hydrogen-bonding geometries for nitro-pyrimidine derivatives?
- Case study : In crystallographic data, N⋯N distances vary (e.g., 2.940 Å in N-(4-chlorophenyl) analogs vs. 2.982 Å in the title compound). To address discrepancies:
Q. How can reaction engineering improve scalability of this compound synthesis?
Q. What role do substituent effects (e.g., nitro, morpholine) play in modulating the compound’s bioactivity or reactivity?
- Nitro group : Enhances electrophilicity at C4, facilitating nucleophilic amination .
- Morpholine substituents : 2,6-Dimethyl groups sterically hinder undesired side reactions (e.g., over-alkylation) .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-[(4-fluoroanilino)methyl] derivatives) to assess antibacterial activity trends .
Methodological Guidance
- Experimental design : Prioritize reaction monitoring (TLC, in situ IR) to capture kinetic data .
- Data interpretation : Cross-validate crystallographic findings with spectroscopic data to resolve structural ambiguities .
- Risk mitigation : Pre-screen reaction conditions computationally to minimize hazardous trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
